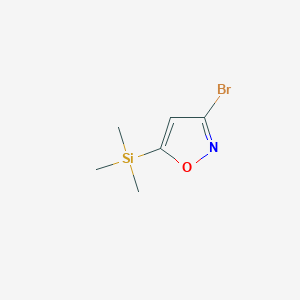

3-bromo-5-(trimethylsilyl)-1,2-oxazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Bromo-5-(trimethylsilyl)-1,2-oxazole, also known as BTSO, is an important organic compound that has been widely studied in recent years due to its potential applications in synthesis and scientific research. BTSO is an oxazole derivative that contains a bromo and trimethylsilyl group. It is a colorless, volatile liquid with a boiling point of 64-65 °C and a melting point of -4 °C. BTSO has been used as a reagent in organic synthesis and a substrate in various scientific research applications.

Aplicaciones Científicas De Investigación

Drug Discovery and Medicinal Chemistry

Isoxazoles, such as 3-Bromo-5-trimethylsilanyl-isoxazole, are a crucial scaffold in drug discovery due to their presence in many commercially available drugs. They offer a diverse chemical space for binding to biological targets, which is essential for developing new medications. The compound’s structural motif is particularly significant in creating molecules with potential anticancer properties, acting as HDAC inhibitors, and exhibiting antioxidant, antibacterial, and antimicrobial activities .

Metal-Free Synthetic Routes

The development of metal-free synthetic strategies for isoxazoles is imperative due to the disadvantages associated with metal-catalyzed reactions, such as high costs, toxicity, and environmental concerns. 3-Bromo-5-trimethylsilanyl-isoxazole can be synthesized through metal-free routes, which are more eco-friendly and cost-effective, making it an attractive option for sustainable chemistry practices .

Functionalized Heterocyclic Scaffolds

Functionalized isoxazoles, including 3-Bromo-5-trimethylsilanyl-isoxazole, are significant to medicinal chemists. They enable the expansion of drug-like chemical space and the development of robust synthetic methods for generating a diverse collection of heterocyclic molecules. This accelerates the drug discovery program and allows for the exploration of new therapeutic agents .

Cancer Research

In cancer research, targeting aerobic glycolysis pathways is a strategy to inhibit tumor progression and invasion. 3-Bromo-5-trimethylsilanyl-isoxazole derivatives have been studied for their potential to act as drug targets, specifically hitting cancer cells by inhibiting key enzymes in their energetic metabolism .

Diversity-Oriented Synthesis

The compound’s versatility allows for diversity-oriented synthesis, which is a method used to produce a wide variety of structurally diverse molecules from simple starting materials. This approach is beneficial in identifying novel bioactive compounds for pharmaceutical applications .

Nanocatalysis

3-Bromo-5-trimethylsilanyl-isoxazole can be utilized in nanocatalysis, where it may serve as a precursor or a component in the design of catalysts at the nanoscale. These catalysts can be used for various chemical transformations, contributing to the advancement of green chemistry and sustainable industrial processes .

Mecanismo De Acción

Target of Action

3-Bromo-5-trimethylsilanyl-isoxazole, also known as 3-bromo-5-(trimethylsilyl)-1,2-oxazole, is a compound that belongs to the isoxazole class . The primary targets of isoxazole compounds are usually biological targets based on their chemical diversity . .

Mode of Action

Isoxazole compounds typically interact with their targets through various mechanisms, depending on the specific structure of the compound and the nature of the target .

Biochemical Pathways

Isoxazole compounds are known to have significant biological interests . For instance, some 3,5-diaryl isoxazole scaffolds have been demonstrated as effective anticancer mediators .

Result of Action

Some isoxazole derivatives have been studied for their effects on leukemia hl-60 cells culture .

Propiedades

IUPAC Name |

(3-bromo-1,2-oxazol-5-yl)-trimethylsilane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10BrNOSi/c1-10(2,3)6-4-5(7)8-9-6/h4H,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVMJJMZLBUOKNN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)C1=CC(=NO1)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrNOSi |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-5-trimethylsilanyl-isoxazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.